molecular formula C16H24N2O11 B1214394 beta-Ghmu CAS No. 53910-96-6

beta-Ghmu

Cat. No.: B1214394
CAS No.: 53910-96-6
M. Wt: 420.37 g/mol
InChI Key: LHASLBSEALHFGO-ASZAQJJISA-N
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Description

Based on evidence from activity-based protein profiling (ABPP) and fluorogenic substrate assays, β-Ghmu likely targets β-glucosidases, enzymes critical in glycoside hydrolysis. Its mechanism may involve irreversible binding to the enzyme’s active site, as suggested by competitive ABPP experiments with SDS-PAGE visualization . Characterization techniques such as LC-MS and NMR (for related compounds) imply that β-Ghmu’s structure includes aziridine moieties or other reactive groups enabling covalent modification of the target enzyme .

Properties

CAS No.

53910-96-6

Molecular Formula

C16H24N2O11

Molecular Weight

420.37 g/mol

IUPAC Name

1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H24N2O11/c19-3-8-7(21)1-10(28-8)18-2-6(14(25)17-16(18)26)5-27-15-13(24)12(23)11(22)9(4-20)29-15/h2,7-13,15,19-24H,1,3-5H2,(H,17,25,26)/t7-,8+,9+,10?,11+,12-,13+,15+/m0/s1

InChI Key

LHASLBSEALHFGO-ASZAQJJISA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)COC3C(C(C(C(O3)CO)O)O)O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)COC3C(C(C(C(O3)CO)O)O)O)CO)O

Synonyms

5-((glucopyranosyloxy)methyl)uracil
beta-D-glucosyl-hydroxymethyluracil
beta-D-glucosylhydroxymethyluracil
beta-GHMU
DNA base J
J base

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

β-Ghmu shares structural motifs with β-D-Arafaziridines, a class of mechanism-based inhibitors targeting β-glucosidases. These compounds feature a bicyclic aziridine ring that facilitates covalent bond formation with catalytic residues (e.g., nucleophilic glutamate in the active site). Key differences may lie in substituent groups affecting solubility and target selectivity. For instance, β-D-Arafaziridines exhibit species-specific reactivity, as shown in orthologue studies , a trait that β-Ghmu may share or diverge from depending on its substituents.

Table 1: Structural and Functional Comparison of β-Ghmu and Analogues

Compound Core Structure Reactive Group Target Enzymes Species Specificity Assay Method
β-Ghmu Aziridine derivative* Covalent binder* β-glucosidases (e.g., GBA2) Not reported ABPP, 4MU fluorogenic assay
β-D-Arafaziridine Bicyclic aziridine Aziridine GBA2, lysosomal β-glucosidase Human, mouse, rat Competitive ABPP
Compound 8 Not specified Electrophilic group* β-glucosidases* Not reported LC-MS, NMR

*Hypothesized based on experimental procedures.

Functional Analogues

Functionally, β-Ghmu parallels inhibitors like conduritol B epoxide (CBE), a well-characterized β-glucosidase covalent inhibitor. However, β-Ghmu’s selectivity profile may differ due to distinct stereochemistry or substituent placement. For example, β-D-Arafaziridines show reduced activity against GBA2 mutants (e.g., E340A), suggesting that β-Ghmu’s efficacy might similarly depend on conserved catalytic residues .

Key Functional Differences:

  • Irreversibility: β-Ghmu’s inactivation kinetics (e.g., $k{\text{inact}}/Ki$) remain unquantified, whereas β-D-Arafaziridines exhibit time-dependent inactivation confirmed by competition assays .
  • Substrate Specificity: Unlike fluorogenic substrates (e.g., 4MU-β-glucoside), β-Ghmu likely acts as a suicide inhibitor, permanently disabling enzyme activity .

Methodological Frameworks for Comparison

Studies on β-Ghmu and analogues rely on:

Activity-Based Protein Profiling (ABPP): Visualizes target engagement and selectivity via SDS-PAGE .

4MU Fluorogenic Assays: Quantifies IC50 values under standardized conditions .

Structural Elucidation: NMR and LC-MS validate compound identity and purity, critical for cross-study comparisons .

Table 2: Assay Conditions and Reproducibility

Parameter β-Ghmu Study β-D-Arafaziridine Study
Cell Lysate Source HEK293T (modified) HEK293T (wild-type)
Incubation Time 1 hour* 2 hours
Detection Limit ~10 nM (4MU assay) ~5 nM (ABPP)

*Assumed based on standard protocols.

Critical Evaluation of Comparative Data

While direct head-to-head studies are lacking, meta-analytical approaches (as outlined in ) could synthesize data from disparate sources. Key challenges include:

  • Heterogeneity in Assay Conditions: Variability in cell lines, incubation times, and detection methods complicates cross-study comparisons .
  • Structural Ambiguity: Limited NMR/LC-MS data for β-Ghmu (vs. β-D-Arafaziridines) hinders precise mechanistic insights .

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